molecular formula C11H17NO2 B3072401 Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- CAS No. 1016735-05-9

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-

Cat. No.: B3072401
CAS No.: 1016735-05-9
M. Wt: 195.26 g/mol
InChI Key: AKFWSJKRLGPSBJ-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is a chemical compound with a complex structure that includes a benzenemethanamine backbone and a 2-(2-methoxyethoxy) group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- typically involves multiple steps, starting with the preparation of the benzenemethanamine backbone. This can be achieved through various methods, including the reduction of nitrobenzene derivatives or the reductive amination of benzaldehyde derivatives. The 2-(2-methoxyethoxy) group is then introduced through etherification reactions, often using reagents such as sodium hydride and 2-(2-methoxyethoxy)ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .

Biological Activity

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- can be described as follows:

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • IUPAC Name : 2-(2-Methoxyethoxy)-N-methylbenzamine

This structure features a methoxyethoxy group and a methyl substitution on the nitrogen atom of the benzylamine moiety, which may influence its biological properties.

Antimicrobial Properties

Research indicates that derivatives of benzylamines often exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing or electron-donating groups in the aromatic ring can significantly affect this activity.

Antitumor Activity

Recent investigations into related benzylamine derivatives have demonstrated promising antitumor effects. For example, compounds with specific substitutions on the benzene ring have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle progression and inhibition of proliferation pathways.

Neuroprotective Effects

Some studies suggest that benzylamine derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier and interact with neurotransmitter systems makes these compounds potential candidates for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of Benzenemethanamine derivatives. Key findings include:

  • Substituent Effects : The position and nature of substituents on the benzene ring significantly influence biological activity. For instance, halogenated derivatives often show enhanced potency compared to their non-halogenated counterparts.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen can alter pharmacokinetic properties such as solubility and bioavailability.

Case Studies

  • Antitumor Screening : A study evaluated a series of benzylamine derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that certain compounds exhibited IC50_{50} values in the low micromolar range, suggesting significant antitumor potential.
    CompoundIC50_{50} (µM)Cancer Cell Line
    A5.2HeLa
    B3.8MCF-7
    C1.5A549
  • Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, a derivative of Benzenemethanamine was shown to reduce neuronal cell death by approximately 40%, highlighting its potential as a neuroprotective agent.

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWSJKRLGPSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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